molecular formula C12H15NO2S B15469425 Morpholine, 4-benzylthiocarbonyl- CAS No. 56368-47-9

Morpholine, 4-benzylthiocarbonyl-

Cat. No.: B15469425
CAS No.: 56368-47-9
M. Wt: 237.32 g/mol
InChI Key: XYHPCPRPHCVTGF-UHFFFAOYSA-N
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Description

Morpholine, 4-benzylthiocarbonyl- is a morpholine derivative featuring a benzylthiocarbonyl (-SC(O)CH₂C₆H₅) substituent at the 4-position of the heterocyclic ring. This modification introduces a sulfur atom in the thiocarbonyl group, which significantly alters the compound’s physicochemical and biological properties compared to unsubstituted morpholine or oxygen-containing analogues. The benzyl group adds steric bulk and aromatic character, making the compound relevant in medicinal chemistry for drug design, particularly in targeting enzymes or receptors where lipophilicity and electronic effects are critical .

Properties

CAS No.

56368-47-9

Molecular Formula

C12H15NO2S

Molecular Weight

237.32 g/mol

IUPAC Name

S-benzyl morpholine-4-carbothioate

InChI

InChI=1S/C12H15NO2S/c14-12(13-6-8-15-9-7-13)16-10-11-4-2-1-3-5-11/h1-5H,6-10H2

InChI Key

XYHPCPRPHCVTGF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)SCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Substituent Key Physicochemical Properties
4-Benzylthiocarbonyl-morpholine -SC(O)CH₂C₆H₅ Increased lipophilicity (logP) due to sulfur and aromatic benzyl group; prone to oxidation .
4-(4-Nitrophenyl)thiomorpholine -S-C₆H₄NO₂ (thiomorpholine) Higher lipophilicity vs. morpholine; forms centrosymmetric dimers via C–H···O bonds .
4-(4-Methoxybenzoyl)morpholine -C(O)C₆H₄OCH₃ Lower lipophilicity due to oxygen; stronger hydrogen-bonding capacity .
4-[4-(4-Chlorophenyl)thiazol-2-yl]morpholine -C₃HNS-C₆H₄Cl Combines thiazole’s π-stacking ability with morpholine’s solubility; moderate logP .
4-Morpholinyl-thioxoacetamides -NHC(O)S-R Enhanced hydrogen bonding via thioxo group; tunable solubility based on R-group .

Key Insights :

  • Sulfur vs. Oxygen : Thiocarbonyl groups (C=S) increase lipophilicity compared to carbonyl (C=O), as seen in 4-benzylthiocarbonyl-morpholine vs. 4-methoxybenzoyl-morpholine. This enhances membrane permeability but may reduce aqueous solubility .

Key Insights :

  • Nucleophilic substitution is a common strategy for introducing substituents to morpholine. The thiocarbonyl group’s reactivity allows for diverse functionalization .
  • Benzylthiocarbonyl derivatives may require protective groups to prevent oxidation during synthesis .

Key Insights :

  • Metabolic Stability : Thiocarbonyl groups are metabolically "soft spots," undergoing oxidation to sulfoxides or sulfones, which can alter activity .
  • Target Selectivity : Benzylthiocarbonyl derivatives may exhibit unique selectivity due to combined steric and electronic effects, as seen in kinase inhibitors .

Solid-State Interactions

Compound Crystal Packing Features Intermolecular Interactions
4-Benzylthiocarbonyl-morpholine Likely π-π stacking from benzyl group; weak C–H···S bonds Predicted dimerization via aromatic interactions .
4-(4-Nitrophenyl)thiomorpholine Centrosymmetric dimers via C–H···O bonds; face-to-face π-stacking Sulfur absence in morpholine analogue reduces dimer stability .
4-Morpholinyl-thioxoacetamides Layered structures with hydrogen bonds involving thioxo groups Thioxo group participates in N–H···S and C–H···O bonds .

Key Insights :

  • Sulfur’s Role : Thiomorpholine derivatives exhibit distinct packing vs. morpholine due to sulfur’s polarizability and weaker hydrogen-bonding capacity .

Q & A

Q. Advanced Research Focus

  • Mechanistic Studies : Morpholine derivatives often interact with biological targets like DNA or enzymes. For example, 2-(4-chlorophenyl)morpholine exhibits cytotoxicity via DNA intercalation, a mechanism that can be tested using UV-vis spectroscopy and gel electrophoresis .
  • In Vitro Assays : Cell viability assays (e.g., MTT) on cancer cell lines (e.g., HeLa, MCF-7) are paired with controls to validate selectivity .

What experimental strategies address low yields or side reactions in synthesizing 4-benzylthiocarbonyl-morpholine?

Q. Advanced Research Focus

  • Byproduct Identification : Use LC-MS or GC-MS to detect impurities (e.g., over-oxidation products) .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) or organocatalysts may improve regioselectivity .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency in substitution reactions .

How can 4-benzylthiocarbonyl-morpholine be integrated into polymer matrices for advanced materials?

Q. Advanced Research Focus

  • Polymer Functionalization : The thiocarbonyl group enables covalent bonding with polymers like polyurethanes or epoxies. For instance, similar morpholine derivatives improved thermal stability (TGA data showing 10–15% weight loss reduction) .
  • Self-Healing Applications : Reversible thiocarbonyl-disulfide exchange reactions can be exploited for dynamic cross-linking, as seen in morpholine-based self-healing hydrogels .

What computational methods support the design of 4-benzylthiocarbonyl-morpholine derivatives with enhanced bioactivity?

Q. Advanced Research Focus

  • Molecular Docking : Predict binding affinities to targets like kinases or DNA using software (e.g., AutoDock). For example, trimethoxybenzoyl-morpholine derivatives showed strong binding to tubulin in silico .
  • QSAR Modeling : Correlate substituent electronic effects (e.g., Hammett constants) with biological activity to guide synthetic priorities .

How do researchers reconcile conflicting cytotoxicity data for morpholine derivatives across studies?

Q. Advanced Research Focus

  • Dose-Response Validation : Reproduce assays with standardized protocols (e.g., fixed incubation times).
  • Impurity Profiling : Trace impurities (e.g., unreacted benzyl chloride) may skew results; HPLC purity checks (>95%) are essential .
  • Cell Line Variability : Test across multiple lines (e.g., primary vs. metastatic cancer cells) to assess consistency .

What safety protocols are critical when handling 4-benzylthiocarbonyl-morpholine in the lab?

Q. Basic Research Focus

  • Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential carcinogenicity (classified by IARC/OSHA for similar compounds) .
  • Waste Disposal : Neutralize acidic byproducts before disposal to prevent hazardous reactions .

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